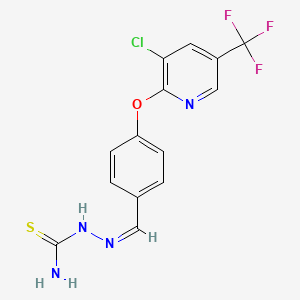
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro, trifluoromethyl, and pyridyloxy group attached to a benzaldehyde semicarbazone framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone typically involves multiple steps. One common method starts with the preparation of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde, which is then reacted with semicarbazide under controlled conditions to form the semicarbazone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another similar compound with a different substitution pattern.
Uniqueness
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H10ClF3N4OS |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
[(Z)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C14H10ClF3N4OS/c15-11-5-9(14(16,17)18)7-20-12(11)23-10-3-1-8(2-4-10)6-21-22-13(19)24/h1-7H,(H3,19,22,24)/b21-6- |
Clave InChI |
KNKPKVLPPSVQLN-MPUCSWFWSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N\NC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14125291.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125300.png)
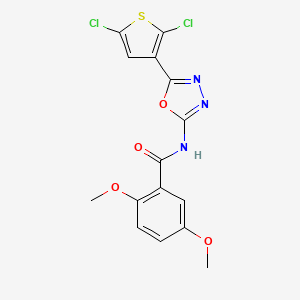
![Ethyl 2-[[2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride](/img/structure/B14125314.png)

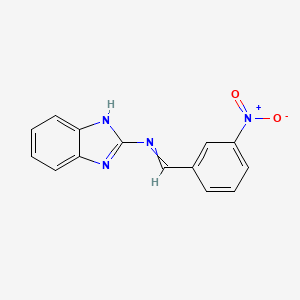
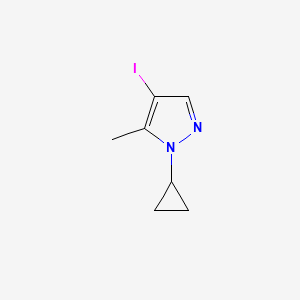

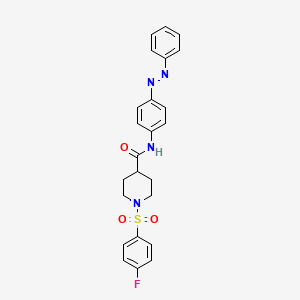
![[(1E)-1-Bromo-1-propen-1-yl]benzene](/img/structure/B14125349.png)

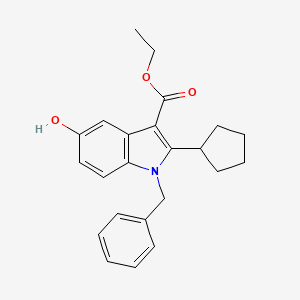
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14125370.png)
